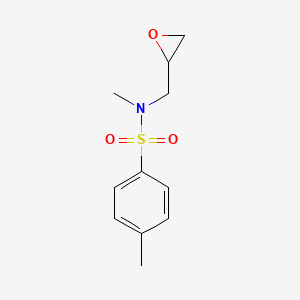

N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-9-3-5-11(6-4-9)16(13,14)12(2)7-10-8-15-10/h3-6,10H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUITOGSNWRXLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide typically involves the N-alkylation of 4-methylbenzenesulfonamide with an epoxide-containing reagent. One common method involves the reaction of 4-methylbenzenesulfonamide with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, phase transfer catalysts such as cyclodextrins can be employed to improve the solubility of reactants and facilitate the reaction in aqueous media .

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to avoid over-oxidation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions to achieve selective reduction.

Major Products Formed

Nucleophilic Substitution: The major products are ring-opened derivatives with functional groups introduced at the site of the oxirane ring.

Oxidation: Sulfoxides and sulfones are the primary products.

Reduction: Amines are the major products formed from the reduction of the sulfonamide group.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide exhibits potential as a pharmaceutical agent. Its sulfonamide moiety is associated with various therapeutic effects, including antibacterial and antifungal properties. Research indicates that modifications to the sulfonamide structure can enhance biological activity against specific pathogens .

Case Study: Antibacterial Activity

A study investigated the antibacterial properties of similar sulfonamide compounds, revealing that structural modifications significantly influenced their efficacy. The introduction of an oxirane ring in compounds like this compound could potentially improve interactions with bacterial enzymes, enhancing antimicrobial activity .

2. Agrochemical Applications

The compound has also been explored for its herbicidal properties. Sulfonamides are known to act as herbicides by inhibiting specific biochemical pathways in plants. The oxirane component may contribute to the compound's effectiveness by enhancing its ability to penetrate plant tissues.

Case Study: Herbicidal Efficacy

Research on related compounds demonstrated that modifications to the benzenesulfonamide structure led to varying levels of herbicidal activity. For instance, N-(2-(3-chlorophenyl)oxiran-2-ylmethyl)-4-cyano-N-methylbenzenesulfonamide showed significant herbicidal effects, suggesting that similar derivatives may possess comparable activities .

Data Table: Comparison of Biological Activities

Industrial Applications

This compound can be utilized in the synthesis of specialty chemicals and as an intermediate in the production of more complex organic compounds. Its unique structural features allow for further chemical modifications that can lead to the development of novel materials with specific properties.

Case Study: Synthesis of Advanced Materials

In industrial settings, the compound has been used as a precursor for synthesizing polymers and other materials with desirable mechanical and thermal properties. The oxirane group facilitates ring-opening reactions that can be exploited in polymer chemistry, leading to materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide involves the reactivity of the oxirane ring and the sulfonamide group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and the formation of various derivatives. The sulfonamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Reactivity and Functional Group Influence

N,4-Dimethyl-N-(phenylethynyl)benzenesulfonamide (1a) :

This compound, bearing a phenylethynyl group, undergoes oxidation with dimethyl sulfoxide (DMSO) to yield α-keto imides. Electron-donating groups (e.g., 4-methyl) enhance reaction efficiency, achieving 83% yield for 2a (N-methyl-2-oxo-2-phenyl-N-tosylacetamide), while electron-withdrawing groups (e.g., 4-nitro) reduce yields to 35% . In contrast, N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide’s epoxide group facilitates ring-opening reactions for polymer synthesis rather than oxidation pathways .- N,4-Dimethyl-N-(thiazol-2-yl)benzenesulfonamide (33): The thiazole ring in this derivative introduces heterocyclic aromaticity, altering electronic properties and biological activity.

Structural and Spectroscopic Comparisons

- Torsional Flexibility: Substituents significantly affect the torsional angle of the S–N bond. For example, 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide exhibits a C1–SO2–NH–C7 torsion angle of -48.3° to -75.7°, while analogs with ortho-methyl groups show angles up to 71.6° . The epoxide group in this compound introduces steric constraints, likely reducing torsional flexibility compared to non-epoxidized analogs.

Spectroscopic Signatures :

Key Data Table: Comparative Analysis of Selected Sulfonamides

Biological Activity

N,4-Dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of herbicidal and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The compound contains a benzenesulfonamide core with a dimethyl group at the nitrogen position and an oxirane moiety. The oxirane ring contributes to its reactivity and biological activity, making it a subject of various pharmacological studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of sulfonamide derivatives, including this compound. The presence of the oxirane group enhances the compound's ability to inhibit bacterial growth.

- Antifungal Activity : Research indicates that compounds with similar structures exhibit significant antifungal activity against pathogens such as Aspergillus niger and Candida albicans. For instance, derivatives with an oxiran-2-ylmethyl group showed comparable or superior potency to established antifungal agents like miconazole .

Herbicidal Activity

The herbicidal potential of this compound has been explored through various assays. The results suggest that the compound exhibits effective herbicidal activity, particularly against specific weed species.

- A study highlighted that certain derivatives with the oxirane structure demonstrated high herbicidal efficacy, suggesting that modifications in the molecular structure can enhance activity .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets.

- Calcium Channel Modulation : Some findings suggest that sulfonamides may influence calcium channel activity, thereby affecting cardiovascular parameters such as perfusion pressure and coronary resistance .

- Inhibition of Enzymatic Activity : The compound may also inhibit key enzymes involved in microbial metabolism, contributing to its antimicrobial properties.

Study on Antifungal Efficacy

A recent study synthesized various sulfonamide derivatives and evaluated their antifungal activities. Among them, compounds containing the oxirane moiety were particularly effective against Candida albicans, demonstrating low minimum inhibitory concentrations (MICs) .

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | Candida albicans |

| Miconazole | 16 | Candida albicans |

Herbicidal Activity Assessment

In another study focusing on herbicidal properties, several derivatives were tested for their effectiveness against common agricultural weeds. The results indicated that modifications in the sulfonamide structure could significantly enhance herbicidal activity.

| Compound Name | Herbicidal Activity (Rating) |

|---|---|

| N-[2-(3-chlorophenyl) oxiran-2-ylmethyl]-4-cyano-N-methylbenzenesulfonamide | High |

| This compound | Moderate |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Studies using computational models have provided insights into absorption, distribution, metabolism, and excretion (ADME) properties.

- Absorption : The compound shows favorable permeability characteristics in cell models.

- Toxicity Profiles : Preliminary assessments indicate low toxicity levels in vitro; however, further in vivo studies are necessary to confirm safety profiles.

Q & A

Q. What is the synthetic pathway for N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide, and what role does cyclodextrin play in this process?

The synthesis involves two key steps:

- N-Alkylation : The precursor N,N'-(hexane-1,6-diyl)bis(4-methylbenzenesulfonamide) undergoes alkylation with allyl bromide in aqueous solution. Cyclodextrins (α-CD or methylated β-CD) act as phase-transfer catalysts, enhancing solubility by forming host-guest complexes. This step achieves ~38% yield for the allylated intermediate .

- Prilezhaev Epoxidation : The allylated product is oxidized using m-chloroperbenzoic acid (mCPBA) in dichloromethane, yielding the final diepoxide (57% yield). Cyclodextrins are removed via heating (>70°C) post-reaction .

Q. How is structural confirmation of intermediates and final products achieved during synthesis?

- 1H NMR and 2D ROESY Spectroscopy : ROESY spectra confirm cyclodextrin-sulfonamide interactions (e.g., aromatic protons at 7.0–7.4 ppm interacting with β-CD protons at 3.3–3.8 ppm) .

- IR and ESIMS : Disappearance of allylic proton signals (5.0–5.7 ppm) in 1H NMR and new epoxy C-O stretches (~850 cm⁻¹) in IR validate epoxidation .

Q. What environmental benefits does this synthesis route offer compared to conventional methods?

The use of cyclodextrins enables aqueous-phase reactions, reducing organic solvent consumption. Cyclodextrin complexes can be recycled, as they remain stable under alkaline conditions, aligning with green chemistry principles .

Advanced Research Questions

Q. How can the efficiency of cyclodextrin-mediated N-alkylation be optimized in aqueous solutions?

- Solubility Enhancement : Methylated β-CD increases solubility of hydrophobic precursors (e.g., 3.83 g/L for intermediates) by forming stable complexes. ROESY data show optimal alignment of alkyl chains within β-CD cavities .

- Reaction Conditions : Stirring at 50°C for 30 minutes followed by heating to 70°C ensures complete de-complexation of products from cyclodextrins .

Q. What methodological challenges arise in ensuring regioselectivity during Prilezhaev epoxidation?

- Oxidant Stoichiometry : Excess mCPBA (4.2 equiv) and extended reaction times (6 days) prevent incomplete epoxidation.

- Byproduct Mitigation : Washing with Na₂SO₃ removes residual peroxides, while NMR monitoring ensures no over-oxidation occurs .

Q. How do the curing properties of this diepoxide compare with traditional epoxides like BADGE when cross-linked with amines?

- Gelation Kinetics : Oscillatory rheometry shows a gel point at ~40–45 minutes (50°C) for the lysine-based α-amino-ε-caprolactam system, slower than BADGE (99 minutes) due to solubility differences .

- Thermal Properties : The cured polymer exhibits a lower glass transition temperature (Tg = 49°C) compared to BADGE (Tg = 74°C), attributed to differences in epoxy group reactivity .

Q. How can 2D NMR ROESY spectroscopy elucidate host-guest interactions in cyclodextrin-mediated reactions?

ROESY detects spatial proximity between β-CD’s inner protons (3.3–3.8 ppm) and the sulfonamide’s aromatic (7.0–7.4 ppm) and methyl groups (2.1 ppm). These interactions confirm the formation of inclusion complexes critical for solubility enhancement .

Q. What kinetic parameters are critical in optimizing the gelation process during polymer curing?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.